molecular formula C18H19NO2 B5867623 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide

3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide

Cat. No.: B5867623
M. Wt: 281.3 g/mol
InChI Key: NGWWNVOSNMXOFJ-VAWYXSNFSA-N
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Description

3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide, also known as MMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMBA belongs to the class of acrylamide derivatives and has been studied for its ability to inhibit the growth of cancer cells.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been studied extensively for its potential use in cancer therapy. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition to its potential use in cancer therapy, this compound has also been studied for its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action for 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide involves the inhibition of protein synthesis in cancer cells. This compound binds to the ribosome, which is responsible for protein synthesis, and prevents the formation of new proteins. This leads to the induction of apoptosis in cancer cells, which ultimately results in cell death. This compound has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro, making it a promising candidate for cancer therapy. In addition to its anticancer effects, this compound has also been shown to have antioxidant and anti-inflammatory properties. These properties may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide is its low toxicity, which makes it a safe compound to use in laboratory experiments. This compound is also relatively easy to synthesize, which makes it an accessible compound for researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several directions for future research on 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide. One area of focus could be the development of new synthesis methods to improve the yield and purity of the compound. Another direction could be the investigation of the potential use of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.

Synthesis Methods

3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylamine with 2-methylbenzyl chloride, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through purification and isolation steps. The synthesis method for this compound has been optimized in recent years, resulting in higher yields and improved purity.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[(2-methylphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-14-7-3-4-9-16(14)13-19-18(20)12-11-15-8-5-6-10-17(15)21-2/h3-12H,13H2,1-2H3,(H,19,20)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWWNVOSNMXOFJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CNC(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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